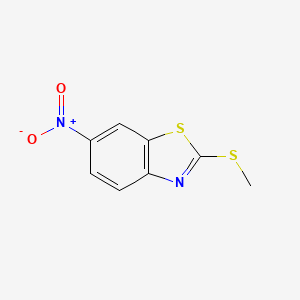

2-(Methylthio)-6-nitro-1,3-benzothiazole

Beschreibung

Chemical Classification and Significance

2-(Methylthio)-6-nitro-1,3-benzothiazole belongs to the class of nitro-substituted benzothiazole derivatives, which constitute an important subset of heterocyclic aromatic compounds containing both sulfur and nitrogen heteroatoms. The compound is systematically classified as a bicyclic aromatic heterocycle featuring a thiazole ring fused to a benzene ring, with specific functional group modifications that significantly influence its chemical properties and reactivity profile. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-methylsulfanyl-6-nitro-1,3-benzothiazole, reflecting the precise positioning of the methylthio and nitro substituents on the benzothiazole framework.

The significance of this compound extends beyond its structural characteristics to encompass its role as a versatile synthetic intermediate in organic chemistry. The nitro group at the 6-position serves as a powerful electron-withdrawing substituent that significantly influences the electronic distribution throughout the aromatic system, while the methylthio group at the 2-position provides additional synthetic handles for further chemical transformations. This dual substitution pattern creates a compound with unique reactivity characteristics that have proven valuable in the synthesis of various pharmaceutical and agrochemical targets.

Table 1: Physical and Chemical Properties of this compound

Discovery and Early Research

The historical development of this compound can be traced to the broader exploration of benzothiazole chemistry that began in the late 19th century. The foundational work on benzothiazole derivatives was pioneered by August Wilhelm von Hofmann in 1879, who first reported the synthesis of 2-substituted benzothiazoles including 2-chloro- and 2-phenylbenzothiazoles. This early research established the fundamental synthetic approaches that would later be adapted for the preparation of more complex derivatives such as the methylthio-nitro substituted variants.

The specific investigation of nitro-substituted benzothiazoles gained momentum in the mid-20th century, with significant contributions from researchers examining the regioselectivity of nitration reactions on benzothiazole systems. Yoshihisa Mizuno and colleagues conducted systematic studies on the nitration of 2-substituted benzothiazoles, revealing that the nature of the substituent at the 2-position significantly influences the yield and position of nitro group introduction. Their work demonstrated that benzothiazoles with electron-releasing groups such as methoxy or methyl groups at the 2-position produce better yields of 6-nitro products compared to unsubstituted benzothiazole or those bearing electron-withdrawing groups.

The development of synthetic methodologies for preparing methylthio-substituted benzothiazoles emerged from parallel research into mercaptobenzothiazole chemistry. The introduction of methylthio groups at the 2-position of benzothiazoles was facilitated by advances in sulfur-containing reagent chemistry and improved understanding of nucleophilic substitution reactions on heterocyclic systems. These synthetic developments ultimately enabled the preparation of compounds like this compound through carefully controlled reaction sequences.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, particularly as a representative example of multiply-substituted bicyclic heteroaromatics. The compound exemplifies the principles of electronic effects in heterocyclic systems, where the combination of electron-donating and electron-withdrawing substituents creates unique reactivity patterns that distinguish it from simpler benzothiazole derivatives.

Within the classification of sulfur-nitrogen heterocycles, benzothiazoles represent a particularly important class due to their prevalence in biological systems and their utility as synthetic intermediates. The specific substitution pattern found in this compound places it among the more complex derivatives that have found applications in pharmaceutical research, particularly in the development of anticancer agents and antimicrobial compounds.

The compound's position in heterocyclic chemistry is further emphasized by its role in multicomponent synthesis reactions, where it serves as both a synthetic target and a building block for more complex structures. Research has demonstrated that benzothiazole derivatives with similar substitution patterns can undergo various transformations including cyclization reactions, coupling reactions, and functional group modifications. This versatility has made this compound and related compounds valuable tools in synthetic organic chemistry.

Table 2: Structural Comparison of Related Benzothiazole Derivatives

Benzothiazole Framework: Structural Significance

The benzothiazole framework underlying this compound represents one of the most important bicyclic heteroaromatic systems in organic chemistry, characterized by the fusion of a benzene ring with a thiazole ring at the 4,5-positions. This structural arrangement creates a planar, conjugated system containing ten pi electrons distributed across nine atoms, with the sulfur and nitrogen heteroatoms providing unique electronic properties that distinguish benzothiazoles from purely carbocyclic aromatic systems.

The structural significance of the benzothiazole framework lies in its ability to accommodate diverse substitution patterns while maintaining aromatic stability. The presence of both sulfur and nitrogen heteroatoms creates multiple sites for chemical modification and provides opportunities for hydrogen bonding and metal coordination. In the case of this compound, the framework supports the incorporation of both electron-donating methylthio and electron-withdrawing nitro substituents without compromising the overall aromatic character of the system.

The electronic properties of the benzothiazole framework are particularly important for understanding the behavior of this compound. The thiazole portion of the molecule is inherently electron-deficient due to the presence of both sulfur and nitrogen heteroatoms, making it susceptible to nucleophilic attack. The fusion with the benzene ring modulates this reactivity and provides additional sites for substitution, particularly at the 6-position where the nitro group is located in this compound.

The three-dimensional structure of the benzothiazole framework ensures that all substituents and the bicyclic core remain coplanar, facilitating electronic communication between different parts of the molecule. This structural feature is crucial for the observed chemical and physical properties of this compound, including its reactivity patterns and potential biological activities. The planarity also enhances the compound's ability to participate in pi-stacking interactions and other non-covalent binding modes that are important for molecular recognition processes.

Eigenschaften

IUPAC Name |

2-methylsulfanyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGURRSVQWLYDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308155 | |

| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-99-6 | |

| Record name | 2-(Methylthio)-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 202563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3621-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Procedure:

- Mix the starting materials in DMF and heat.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Isolate the product by cooling the mixture and precipitating with water.

The synthesis yields approximately 69% of the desired product with a melting point around 252 °C, indicating good purity.

Substitution Reactions

Another method involves nucleophilic substitution reactions where methylthio groups are introduced into benzothiazole derivatives:

- Starting Material : Benzothiazoles or their derivatives.

- Reagents : Methylthiol or corresponding methylthio reagents.

This method allows for diverse substitution patterns and can be optimized for specific yields based on the nature of substituents.

Data Tables

Table 1: Summary of Preparation Methods for this compound

| Method | Starting Material | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Nitration | 2-(Methylthio)-benzothiazole | Moderate to High | Varied | Controlled conditions are crucial |

| Multicomponent Reaction | 2-amino-6-nitro-benzothiazole + others | ~69 | ~252 | Efficient one-pot synthesis |

| Substitution | Benzothiazoles | Variable | Variable | Flexible approach with various reagents |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.

Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(Methylsulfinyl)-6-nitro-1,3-benzothiazole or 2-(Methylsulfonyl)-6-nitro-1,3-benzothiazole.

Reduction: 2-(Methylthio)-6-amino-1,3-benzothiazole.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antimicrobial Activity

Research has indicated that 2-(Methylthio)-6-nitro-1,3-benzothiazole exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus fumigatus . These findings suggest its potential as a therapeutic agent in treating infections.

2. Synthesis of Dyes and Pigments

The compound can serve as a precursor in the synthesis of dyes and pigments due to the presence of nitro and methylthio groups, which enhance color properties and functionality. This application is particularly relevant in the textile and coatings industries where vibrant colors are essential .

3. Corrosion Inhibition

This compound has been evaluated for its ability to inhibit corrosion in metals such as steel and copper when exposed to acidic environments. Preliminary studies show moderate corrosion inhibition efficiency, indicating that structural modifications could enhance its performance in this application .

Antimicrobial Studies

A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against several pathogenic strains. The results demonstrated notable inhibition zones, suggesting that this compound could be developed into a new class of antimicrobial agents. Further investigations into the mechanisms of action are ongoing to optimize its clinical applications .

Corrosion Inhibition Research

In another study focusing on corrosion inhibition, this compound was tested in various concentrations against mild steel in acidic solutions. The findings indicated that while it provides some level of protection, modifications to its chemical structure could lead to improved efficacy. This research highlights the compound's potential role in protective coatings for metal surfaces .

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-6-nitro-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Inhibiting Enzymes: The nitro group can interact with enzyme active sites, leading to inhibition of enzyme activity.

Interacting with DNA: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

Generating Reactive Oxygen Species (ROS): The nitro group can undergo redox cycling, generating reactive oxygen species that can damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzothiazole Derivatives

The following table compares 2-(Methylthio)-6-nitro-1,3-benzothiazole with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂, -Br) decrease aromatic ring electron density, favoring nucleophilic aromatic substitution (NAS). For example, 6-bromo derivatives are reactive in cross-coupling reactions . Electron-donating groups (e.g., -OCH₃, -NH₂) enhance electrophilic substitution but reduce NAS feasibility. 6-Methoxy-2-aminobenzothiazole’s amine group enables hydrogen bonding, critical for drug-receptor interactions . Methylthio (-SCH₃) vs. Thione (-SH): The methylthio group in the target compound offers steric bulk and moderate electron donation, whereas the thione group in 6-nitro-1,3-benzothiazole-2(3H)-thione facilitates metal coordination and supramolecular assembly .

Coordination Chemistry :

- The target compound’s sulfur atoms (thiazole and methylthio) can coordinate with soft metals like Ag(I), similar to MNBT ligands. However, its nitro group may hinder redox reactivity compared to thiol-containing analogs .

- Thione derivatives (e.g., 6-nitro-1,3-benzothiazole-2(3H)-thione) form stronger Ag(I) bonds due to the -SH group’s higher ligand strength .

Pharmaceutical Potential: Amino-substituted benzothiazoles (e.g., 6-methoxy-2-aminobenzothiazole) exhibit broad bioactivity (antimicrobial, anticonvulsant) due to hydrogen-bonding capacity . Nitro-substituted analogs like the target compound are less explored in drug design but may serve as precursors for reduced derivatives (e.g., amines) .

Synthetic Utility: Ester-functionalized benzothiazoles (e.g., ethyl 2-amino-1,3-benzothiazole-6-carboxylate) are versatile intermediates for further derivatization, such as hydrolysis to carboxylic acids . Bromo-substituted analogs are valuable in cross-coupling reactions for constructing complex heterocycles .

Biologische Aktivität

2-(Methylthio)-6-nitro-1,3-benzothiazole (CAS Number: 3621-99-6) is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, antiprotozoal, and antitumor effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methylthio group and a nitro group attached to a benzothiazole ring. Its molecular formula is and it has notable properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 194.21 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

| Log P | 2.1 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

The compound demonstrated varying MIC values depending on the organism:

-

Bacterial Strains :

- Staphylococcus aureus: MIC = 12.5 µg/mL

- Escherichia coli: MIC = 25 µg/mL

- Klebsiella pneumoniae: MIC = 12.5 µg/mL

- Pseudomonas aeruginosa: MIC = 50 µg/mL

-

Fungal Strains :

- Aspergillus fumigatus: MIC = 10 µg/mL

- Trichophyton mentagrophytes: MIC = 15 µg/mL

These results suggest that the compound possesses potent antimicrobial activity, especially against certain fungal pathogens .

Antiprotozoal Activity

The antiprotozoal effects of the compound were assessed against various protozoan parasites. Notably, it showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease.

IC50 Values

In a comparative study, the IC50 value for this compound was found to be:

- Against Trypanosoma cruzi : IC50 = 0.37 µM (significantly more potent than benznidazole, which has an IC50 of approximately 10 µM).

This indicates that the compound could serve as a potential candidate for developing new treatments for Chagas disease .

Antitumor Activity

The compound's antitumor properties were evaluated using several human cancer cell lines. The results indicated substantial cytotoxic effects.

Cytotoxicity Data

The following IC50 values were obtained against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MGC803 | 3.15 |

| HCT-116 | 8.17 |

| HepG2 | 5.00 |

These values suggest that this compound exhibits significant antiproliferative activity, particularly in colon cancer cells .

The mechanism through which this compound exerts its biological effects includes:

Q & A

Q. What are the common synthetic routes for preparing 2-(Methylthio)-6-nitro-1,3-benzothiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of the benzothiazole core. A scalable approach employs nucleophilic substitution or cyclization reactions. For example:

- DABCO-catalyzed cyanation (adapted for nitrobenzothiazoles): React 2-chloro-6-nitro-1,3-benzothiazole with NaCN in acetonitrile using DABCO as a catalyst. Optimize temperature (room temperature) and reaction time (24 hours) to achieve >90% yield .

- Vilsmeier-Haack reagent : Use DMF/POCl₃ to introduce formyl groups or modify substituents. Monitor pH during neutralization to avoid byproducts .

Key Parameters : Solvent polarity, catalyst loading, and post-reaction quenching (e.g., FeCl₃ for cyanide waste) are critical for reproducibility.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve tautomeric forms (e.g., thione vs. thiol) and confirm nitro-group orientation. Asymmetric unit analysis (e.g., dihedral angles between benzothiazole and substituents) ensures structural accuracy .

- NMR/FT-IR : Use - and -NMR to verify methylthio (-SCH₃) and nitro (-NO₂) groups. FT-IR peaks at ~1530 cm (N-O asymmetric stretch) confirm nitro functionality.

- Mass Spectrometry : High-resolution MS (e.g., NIST data) validates molecular weight and fragmentation patterns .

Q. How should researchers design in vitro biological assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- Antimicrobial Screening : Use standardized protocols (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .

- Dose-Response Analysis : Test concentrations from 1–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values.

- Mechanistic Follow-Up : Combine with time-kill assays or biofilm inhibition studies to differentiate bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. How can mechanistic studies elucidate the catalytic pathways involved in synthesizing benzothiazole derivatives?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps (e.g., nucleophilic attack or cyclization).

- DFT Calculations : Model transition states and intermediates (e.g., using Gaussian09). Analyze bond dissociation energies (BDEs) for methylthio or nitro groups to predict reactivity .

- Catalytic Studies : For zinc-catalyzed routes (e.g., ZnCl₂), use EXAFS or in situ IR to monitor ligand coordination and active species formation .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with fungal CYP51 or bacterial topoisomerases) using GROMACS. Calculate binding free energies (MM-PBSA) to prioritize targets .

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and metabolic stability. Nitro groups may require reductive activation, which can be modeled via metabolic pathway analysis.

- Docking Studies (AutoDock Vina) : Screen against antimicrobial targets (e.g., DNA gyrase) to rationalize structure-activity relationships (SAR) .

Q. How can researchers address contradictions in reported biological activities of nitrobenzothiazole derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for antifungal activity) using statistical tools (ANOVA, t-tests). Variables like assay conditions (pH, media) or cell lines can skew results .

- Structural Validation : Re-synthesize disputed compounds and confirm purity via HPLC (>98%). Test side-by-side with literature standards under identical conditions.

- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions (e.g., ROS generation) that may explain divergent outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.